molecular formula C12H16N2O B11896131 2-Pentyl-1H-indazol-3(2H)-one CAS No. 89438-56-2

2-Pentyl-1H-indazol-3(2H)-one

Cat. No.: B11896131
CAS No.: 89438-56-2
M. Wt: 204.27 g/mol
InChI Key: JLVORDZABDWUGJ-UHFFFAOYSA-N
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Description

2-Pentyl-1H-indazol-3(2H)-one is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound is characterized by a pentyl group attached to the nitrogen atom at the second position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentyl-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with pentylamine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the indazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-pressure liquid chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pentyl group or other positions on the indazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Pentyl-1H-indazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pentyl-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound without the pentyl group.

    2-Methyl-1H-indazol-3(2H)-one: A similar compound with a methyl group instead of a pentyl group.

    2-Phenyl-1H-indazol-3(2H)-one: A compound with a phenyl group at the second position.

Uniqueness

2-Pentyl-1H-indazol-3(2H)-one is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

89438-56-2

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-pentyl-1H-indazol-3-one

InChI

InChI=1S/C12H16N2O/c1-2-3-6-9-14-12(15)10-7-4-5-8-11(10)13-14/h4-5,7-8,13H,2-3,6,9H2,1H3

InChI Key

JLVORDZABDWUGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2N1

Origin of Product

United States

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